
(2-Amino-4-methylphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-methylphenyl)phosphonic acid is an organic compound that belongs to the class of aminophosphonic acids These compounds are characterized by the presence of an amino group (-NH2) and a phosphonic acid group (-PO3H2) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-4-methylphenol with phosphorous acid or its derivatives. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-methylphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Aplicaciones Científicas De Investigación
(2-Amino-4-methylphenyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-methylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-5-methylphenyl)phosphonic acid: Similar structure but with the amino group at a different position.
Aminomethylphosphonic acid: Lacks the aromatic ring but has similar functional groups.
Glyphosate: A well-known herbicide with a similar phosphonic acid group.
Uniqueness
(2-Amino-4-methylphenyl)phosphonic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
89942-99-4 |
|---|---|
Fórmula molecular |
C7H10NO3P |
Peso molecular |
187.13 g/mol |
Nombre IUPAC |
(2-amino-4-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Clave InChI |
YKTGHHOLJWJLQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)P(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
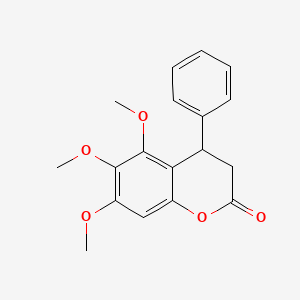
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
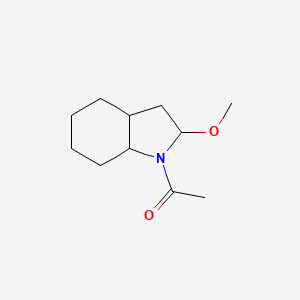
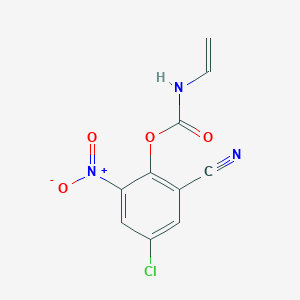
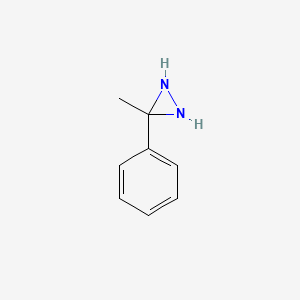
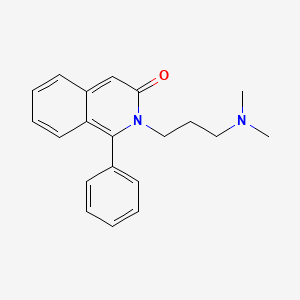
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
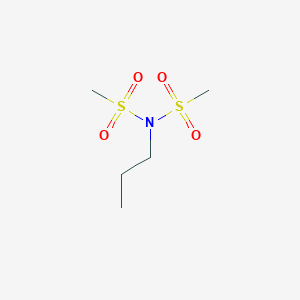
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

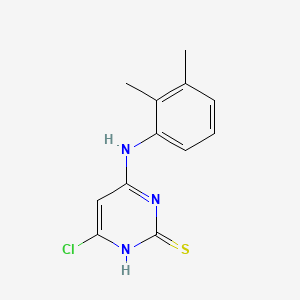
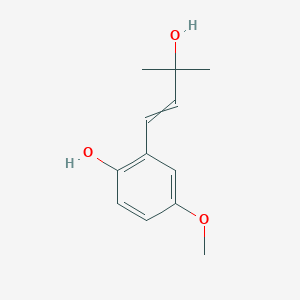
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
